molecular formula C11H10N2O2 B11895668 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 89928-68-7

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Cat. No.: B11895668
CAS No.: 89928-68-7
M. Wt: 202.21 g/mol
InChI Key: GETXAYDWJHOXAD-UHFFFAOYSA-N
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Description

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide typically involves the reaction of homophthalic anhydride with amines under specific conditions. One efficient route involves the use of the Castagnoli-Cushman reaction, where homophthalic anhydride reacts with 1,3,5-triazinanes as formaldimine synthetic equivalents . The reaction conditions are generally mild, and the desired product can be obtained in good yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a PARP inhibitor highlights its potential in medicinal chemistry.

Properties

CAS No.

89928-68-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methyl-1-oxo-2H-isoquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)11(15)13-9(6)10(12)14/h2-5H,1H3,(H2,12,14)(H,13,15)

InChI Key

GETXAYDWJHOXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C2=CC=CC=C12)C(=O)N

Origin of Product

United States

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